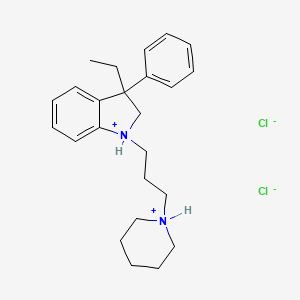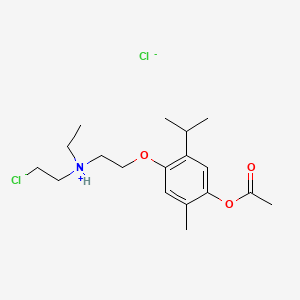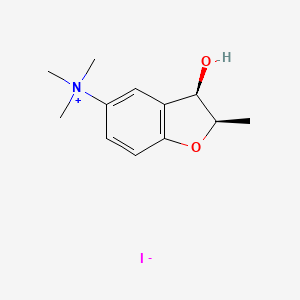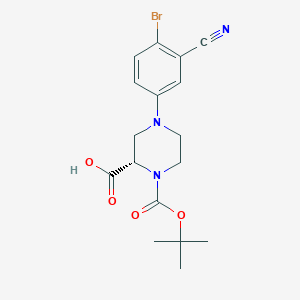![molecular formula C13H12N2OS B13731636 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole CAS No. 349481-27-2](/img/structure/B13731636.png)
2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole is a heterocyclic compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol . This compound is known for its diverse biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole can be achieved through various methods. One common approach involves the reaction of 2-aminobenzothiazole with aldehydes under microwave irradiation . This method is efficient and environmentally friendly, providing rapid access to the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Wissenschaftliche Forschungsanwendungen
2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it serves as a probe for studying enzyme functions and interactions . In medicine, this compound has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the industry for developing new materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole include other imidazo[2,1-b]thiazole derivatives, such as benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole carboxamide . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from its similar compounds is its specific hydroxymethyl and p-tolyl substituents. These unique structural features contribute to its distinct biological properties and make it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
349481-27-2 |
|---|---|
Molekularformel |
C13H12N2OS |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanol |
InChI |
InChI=1S/C13H12N2OS/c1-9-2-4-10(5-3-9)12-7-15-6-11(8-16)17-13(15)14-12/h2-7,16H,8H2,1H3 |
InChI-Schlüssel |
NEGGINXCNWWZIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
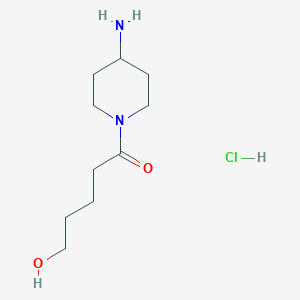



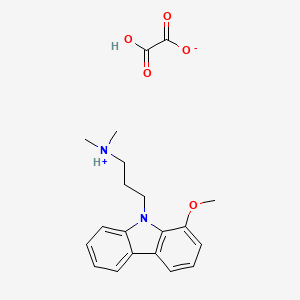


![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
